Beta-Amyloid (1-20) is a peptide fragment derived from the larger amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer's disease. This peptide comprises the first 20 amino acids of the beta-amyloid peptide, which is known to aggregate and form plaques in the brains of individuals with Alzheimer's disease. Understanding Beta-Amyloid (1-20) is crucial for developing therapeutic strategies aimed at mitigating its neurotoxic effects.
Beta-Amyloid (1-20) is produced through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This process results in various amyloid-beta peptides, with Beta-Amyloid (1-20) being one of the shorter fragments that can influence aggregation dynamics and neurotoxicity.
Beta-Amyloid (1-20) is classified as a neurotoxic peptide. It belongs to a broader category of amyloid peptides which includes longer forms such as Beta-Amyloid (1-40) and Beta-Amyloid (1-42). These peptides are characterized by their propensity to misfold and aggregate, leading to amyloid plaque formation.
The synthesis of Beta-Amyloid (1-20) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis can be complicated by the peptide's tendency to aggregate during production.
Beta-Amyloid (1-20) has a linear structure composed of 20 amino acids. Its sequence contributes to its ability to adopt various conformations, including alpha-helical and beta-sheet structures, which are critical for its aggregation properties.
The molecular weight of Beta-Amyloid (1-20) is approximately 2,200 Da. Its sequence can influence its interactions with other amyloid-beta peptides, affecting aggregation behavior and neurotoxicity.
Beta-Amyloid (1-20) can undergo several chemical reactions, primarily involving aggregation into oligomers and fibrils. These reactions are driven by hydrophobic interactions and hydrogen bonding between peptide chains.
The mechanism by which Beta-Amyloid (1-20) exerts its effects involves several pathways:
Studies have shown that even low concentrations of oligomeric Beta-Amyloid can impair synaptic plasticity and cognitive function in animal models.
Beta-Amyloid (1-20) is typically a white powder when lyophilized. It is soluble in organic solvents like dimethyl sulfoxide but less soluble in aqueous solutions at physiological pH.
The peptide exhibits significant stability under acidic conditions but tends to aggregate under neutral or basic conditions. Its propensity for aggregation makes it challenging to study in vitro without specific precautions to maintain monomeric states .
Beta-Amyloid (1-20) serves several important roles in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3